((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride: is a chiral amine compound featuring a fluorocyclopropyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the cyclopropyl ring imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using reagents such as ammonia or primary amines.
Industrial Production Methods: Industrial production of ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated cyclopropyl derivatives.
Scientific Research Applications
Chemistry: ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique structure and reactivity make it valuable for the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The fluorine atom serves as a useful spectroscopic handle for nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its chiral nature and fluorine substitution can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry: In the industrial sector, ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties can improve the efficacy and selectivity of active ingredients.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the electronic properties of the compound, enhancing its binding affinity and selectivity. The cyclopropyl ring can provide steric hindrance, affecting the compound’s interaction with its target. These combined effects can modulate the biological activity of the compound, making it a potent and selective agent in various applications.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog without the fluorine substitution.
Fluorocyclopropane: Lacks the amine group but contains the fluorinated cyclopropyl ring.
Cyclopropylmethanamine: Similar structure but without the fluorine atom.
Uniqueness: ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride stands out due to the presence of both the fluorine atom and the amine group in the cyclopropyl ring. This combination imparts unique chemical and biological properties, such as enhanced binding affinity, selectivity, and stability. The chiral nature of the compound further adds to its uniqueness, providing opportunities for enantioselective synthesis and applications.
Properties
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMRWDMRPODKRO-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.